甲基3-溴-4-(甲磺基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

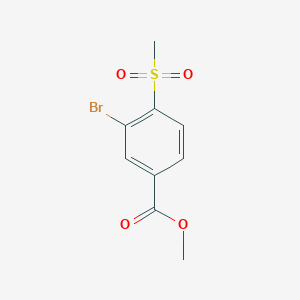

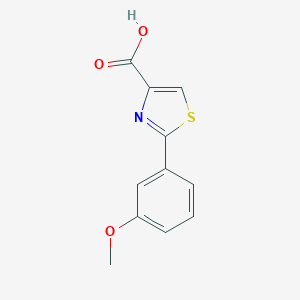

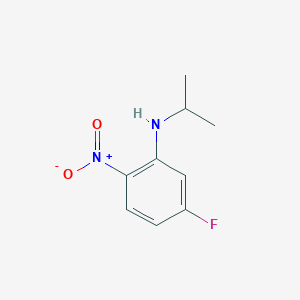

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 182003-84-5 . It has a molecular weight of 293.14 and its molecular formula is C9H9BrO4S .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” were not found, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized and characterized in a study . The synthesis involved diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .Physical And Chemical Properties Analysis

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a solid at room temperature . It has a predicted boiling point of 425.5±45.0 °C and a predicted density of 1.582±0.06 g/cm3 .科学研究应用

Synthesis of Benzoylguanidine Derivatives

Methyl 3-Bromo-4-(methylsulfonyl)benzoate is utilized in the synthesis of benzoylguanidine derivatives that act as Na+/H+ exchanger inhibitors. These inhibitors show potential as adjunctive therapy for treating acute myocardial infarction. The introduction of the methylsulfonyl group into the benzoylguanidines enhances the compounds' potency, demonstrating the critical role of substitution patterns for the inhibitory effects on the Na+/H+ exchanger (Baumgarth, Beier, & Gericke, 1997).

Photorearrangement Studies

The compound has been studied for its photorearrangement properties, specifically looking at derivatives like 4′-Tolyl-2-methylsulfono-thio-benzoate. These studies contribute to understanding new types of photorearrangements and the generation of thiaxanthone derivatives, offering insights into light-induced aromatic substitution reactions (Martens & Praefcke, 1974).

Structural Comparisons

Research into bromo–hydroxy–benzoic acid derivatives, closely related to methyl 3-Bromo-4-(methylsulfonyl)benzoate, reveals insights into molecular structure, highlighting the importance of intermolecular interactions such as hydrogen bonds and Br⋯O interactions. These findings are crucial for the development of materials and compounds with specific properties (Suchetan et al., 2016).

Effect on Alkaline Hydrolysis

Studies have also explored the effect of methylsulfonyl and related substituents on the alkaline hydrolysis of methyl benzoate and phenyl acetate. These investigations provide valuable information on how different substituents affect reaction rates and mechanisms, which is essential for designing more efficient synthetic pathways (Bowden & Rehman, 1997).

Antibacterial Activities

Derivatives of P.A.B. (p-aminobenzoic acid), including those with substituents similar to the structure of methyl 3-Bromo-4-(methylsulfonyl)benzoate, have been evaluated for their action on bacterial growth. Such research contributes to the development of new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Sirks, 2007).

安全和危害

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is considered hazardous. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” was found . This paper describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to “Methyl 3-Bromo-4-(methylsulfonyl)benzoate”. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

属性

IUPAC Name |

methyl 3-bromo-4-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUKHGQKKHAEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Bromo-4-(methylsulfonyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)